molecular formula C16H21NO4 B2778418 methyl (1s,2R,3r,8S)-4-(((tert-butoxycarbonyl)amino)methyl)cubane-1-carboxylate CAS No. 943845-44-1

methyl (1s,2R,3r,8S)-4-(((tert-butoxycarbonyl)amino)methyl)cubane-1-carboxylate

Cat. No. B2778418
CAS RN: 943845-44-1
M. Wt: 291.347
InChI Key: BGUCALYGQWELEP-MZGPFHMFSA-N
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Description

Methyl (1s,2R,3r,8S)-4-(((tert-butoxycarbonyl)amino)methyl)cubane-1-carboxylate, also known as Boc-cubamine, is a synthetic compound used in scientific research. It belongs to the class of cubane-based compounds and has shown promising results in various applications.

Scientific Research Applications

Synthesis and Characterization

  • The compound has been utilized in the synthesis of complex molecules, such as the preparation of deaza-analogues of the bis-indole alkaloid topsentin, showing its utility in creating potentially bioactive molecules. However, the synthesized derivatives exhibited moderate to no significant activity against human tumor cell lines, with some exceptions indicating potential for further exploration in anticancer research (Carbone et al., 2013).
  • Research on cubyl radicals, including those substituted at the 4-position, highlights the reactivity of cubane derivatives in generating unique radical species, showcasing the compound's significance in studying radical chemistry and potentially in materials science (Della et al., 1992).
  • The enantioselective synthesis of related oxazole derivatives through a one-pot enamide cyclization process demonstrates the compound's application in producing high optical purity products, relevant in pharmaceutical synthesis and chiral chemistry (Magata et al., 2017).

Material Science and Polymer Research

  • A study on the polycondensation of cubane-1,4-dicarboxylic acid with various diamines to produce polyamides underscores the role of cubane-based compounds in polymer science, particularly in developing materials with unique solubility and structural properties (Kakuchi et al., 1997).
  • The cubane cage has been used as a probe to study substituent effects on four-membered rings, providing insights into the structural and electronic influences of different substituents, which is crucial for designing molecules with tailored properties (Irngartinger et al., 2006).

Catalysis and Reaction Mechanisms

  • The oxyfunctionalization of cubane using methyl(trifluoromethyl)dioxirane demonstrates the compound's utility in selective hydroxylation reactions, pertinent to synthetic chemistry and the modification of hydrophobic frameworks for potential applications in drug development and materials science (Annese et al., 2009).

properties

IUPAC Name

methyl 4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cubane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-14(2,3)21-13(19)17-5-15-6-9-7(15)11-8(15)10(6)16(9,11)12(18)20-4/h6-11H,5H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUCALYGQWELEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12C3C4C1C5C2C3C45C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (1s,2R,3r,8S)-4-(((tert-butoxycarbonyl)amino)methyl)cubane-1-carboxylate

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